molecular formula C16H16F3N3O3S B2654179 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1788783-67-4

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2654179
CAS No.: 1788783-67-4
M. Wt: 387.38
InChI Key: DMDYARGQWLOXTO-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed for research applications. This molecule incorporates a benzenesulfonamide group linked to a N-(1-(pyridin-2-yl)pyrrolidin-3-yl) moiety. The sulfonamide functional group is a classic pharmacophore found in many therapeutic agents and is known to act as a potent zinc-binding group (ZBG) in inhibitors of enzymes like carbonic anhydrases . Compounds featuring a primary sulfonamide group have been investigated for their ability to modulate pH imbalances in pathological conditions such as neuropathic pain, making this scaffold a versatile starting point for research into various diseases . The structure also contains a pyrrolidine ring , a saturated five-membered nitrogen heterocycle highly valued in drug design. Its non-planar, 3D structure allows for extensive exploration of pharmacophore space, and the presence of stereogenic centers can be crucial for achieving target selectivity and optimizing the pharmacokinetic profile of drug candidates . Furthermore, the N-(pyridin-2-yl)pyrrolidine fragment is a recognized structural element in biologically active molecules. Recent patent literature indicates that derivatives containing this specific substructure are being explored for the treatment of respiratory diseases and pancreatitis, underscoring its relevance in current pharmaceutical research . The 4-(trifluoromethoxy)phenyl group adds distinct physicochemical properties, such as enhanced metabolic stability and lipophilicity, which can influence the compound's behavior in biological systems. This combination of features makes this compound a compelling candidate for hit-to-lead optimization campaigns, particularly in programs targeting enzymatic inhibition or G-protein coupled receptors (GPCRs). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c17-16(18,19)25-13-4-6-14(7-5-13)26(23,24)21-12-8-10-22(11-12)15-3-1-2-9-20-15/h1-7,9,12,21H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDYARGQWLOXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine ring and the trifluoromethoxybenzenesulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)

  • Structure : The pyridine ring is substituted with benzyloxy and three methyl groups, while the benzene sulfonamide carries a trifluoromethyl group.
  • Synthesis : Reacts 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .
  • Key Differences: The trifluoromethyl group (CF₃) vs. Benzyloxy and methyl substituents on pyridine may sterically hinder interactions compared to the pyrrolidine-pyridine linkage in the target compound.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure: Features a pyrazolo[3,4-d]pyrimidin core linked to a fluorophenyl-chromenone system and a methyl-substituted sulfonamide.
  • Synthesis : Utilizes Suzuki coupling with a palladium catalyst, highlighting a more complex heterocyclic framework .
  • Key Differences: The chromenone and pyrazolopyrimidin moieties introduce rigidity, contrasting with the flexible pyrrolidine in the target compound. Dual fluorine atoms enhance electronegativity and metabolic stability but may reduce solubility compared to OCF₃.

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

  • Structure: Simplified analog with a methylbenzene sulfonamide and an anilino-substituted pyridine.
  • Synthesis : Direct reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .
  • Methyl groups (CH₃) are less sterically demanding than trifluoromethoxy (OCF₃), possibly altering pharmacokinetics.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Est. ~400–450 Not provided OCF₃ group, pyrrolidine-pyridine core
17d () Not provided Not provided CF₃, benzyloxy, trimethylpyridine
Pyrazolopyrimidin Derivative () 589.1 175–178 Fluorophenyl, chromenone, pyrazolopyrimidin
Anilinopyridine Derivative () Not provided Not provided Methylbenzene, anilino-pyridine
  • Key Trends :
    • Fluorinated derivatives (e.g., ) exhibit higher molecular weights and defined melting points, likely due to crystalline packing influenced by rigid heterocycles.
    • Trifluoromethoxy (OCF₃) in the target compound may confer higher thermal stability compared to CF₃ or CH₃ substituents.

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Utilizing pyridine derivatives, the pyrrolidine structure is created through cyclization reactions.
  • Introduction of the Trifluoromethoxy Group : This is achieved via nucleophilic substitution reactions, commonly employing trifluoromethyl iodide.
  • Amide Bond Formation : The final step involves coupling the pyrrolidine-pyridine intermediate with a trifluoromethoxy-substituted benzenesulfonyl chloride to yield the target compound.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. It modulates various signaling pathways, which can lead to therapeutic effects in different biological contexts.

Potential Molecular Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine production.
  • Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research has indicated that compounds similar to this sulfonamide exhibit moderate antimicrobial properties against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

Minimum inhibitory concentrations (MIC) for related compounds have been reported around 250 µg/mL .

Anti-inflammatory Effects

The compound has shown promise in inhibiting pro-inflammatory cytokine production, particularly in conditions like rheumatoid arthritis. In vitro studies demonstrated significant inhibition of TNFα and IL-6 production, indicating potential therapeutic applications in autoimmune diseases .

Case Studies

Several studies have investigated the pharmacological effects of related compounds:

  • Study on p38 MAPK Inhibition : A related compound demonstrated IC50 values in the nanomolar range against p38 MAPK, a key player in inflammatory responses. This suggests that this compound may have similar efficacy .
  • Neutrophil Migration Interference : Compounds structurally similar to this sulfonamide were effective in inhibiting neutrophil chemotaxis with IC50 values ranging from 10 nM to 55 nM, highlighting their potential in managing inflammatory conditions .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameActivity TypeIC50 ValuesReferences
Compound Ap38 MAPK Inhibitor0.004 µM
Compound BNeutrophil Migration10 - 55 nM
Compound CAntimicrobial250 µg/mL

Q & A

Q. What are the key synthetic routes for N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide, and what reaction conditions are critical for success?

The synthesis typically involves multi-step reactions, including:

  • Pyridine-pyrrolidine coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridin-2-yl group to the pyrrolidine ring .
  • Sulfonamide formation : Reacting 4-(trifluoromethoxy)benzenesulfonyl chloride with the pyrrolidine intermediate under basic conditions (e.g., triethylamine in anhydrous THF) .
  • Purification : Column chromatography or crystallization to isolate the final product.
    Critical conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and anhydrous solvents to prevent hydrolysis of intermediates .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridine-pyrrolidine linkage and sulfonamide formation .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect trace impurities .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₁₅F₃N₃O₃S) and isotopic patterns .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?

The -OCF₃ group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Resistance to oxidative degradation due to the strong C-F bond, as shown in microsomal stability assays .

Advanced Research Questions

Q. How can researchers optimize low yields during the sulfonamide coupling step?

Common issues and solutions:

  • Intermediate instability : Use freshly prepared 4-(trifluoromethoxy)benzenesulfonyl chloride and minimize exposure to moisture .
  • Steric hindrance : Replace triethylamine with bulkier bases (e.g., DMAP) to improve nucleophilicity of the pyrrolidine amine .
  • Temperature control : Conduct reactions at 0–5°C to suppress side reactions (e.g., sulfonate ester formation) .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values) be analyzed?

  • Assay variability : Validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Compound stability : Test for degradation under assay conditions (e.g., DMSO stock solutions stored at -20°C vs. room temperature) via HPLC .
  • Off-target effects : Screen against related receptors/enzymes (e.g., kinase panels) to rule out nonspecific interactions .

Q. What strategies are effective for designing analogs with improved target selectivity?

  • Scaffold hopping : Replace the pyrrolidine ring with piperidine or azetidine to alter conformational flexibility .
  • Bioisosteric substitution : Swap -OCF₃ with -CF₃ or -SCF₃ to modulate electronic effects without sacrificing lipophilicity .
  • SAR studies : Compare activity of analogs with varying substituents on the pyridine ring (e.g., 3- vs. 4-position) to map steric/electronic requirements .

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